molecular formula C11H14N4 B3317188 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 956781-21-8

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No. B3317188
CAS RN: 956781-21-8
M. Wt: 202.26 g/mol
InChI Key: OGRPHIGFGXFUOU-UHFFFAOYSA-N
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Description

The compound “1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Scientific Research Applications

Synthesis and Catalytic Applications

Synthesis Techniques : The compound 1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine has been synthesized through various methods. For instance, it can be prepared by the annulation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone, facilitated by tin(IV) chloride, indicating a method for creating pyrazolo[3,4-b]pyridin derivatives (Hu et al., 2018). Similarly, the use of l-proline as a green catalyst has been demonstrated in the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines from three-component domino reactions, which is significant for green chemistry applications (Gunasekaran et al., 2014).

Catalytic Properties : The compound and its derivatives have shown promising applications in catalysis. For example, pyrazolylamine ligands based on this structure, when combined with nickel complexes, have been effective in catalyzing the oligomerization or polymerization of ethylene, producing a range of products from butene and hexene to high molecular weight polyethylene. The outcome is highly dependent on the co-catalyst and solvent used, illustrating the compound's versatility in catalytic processes (Obuah et al., 2014).

Chemical Synthesis and Reactivity

Chemical Reactivity : The compound's derivatives have been utilized in the synthesis of diverse heterocyclic structures, such as pyrazolo[3,4-b]pyridines and pyrazolyl aminopyrimidines, which have shown potential as anticancer agents. This highlights the compound's role in medicinal chemistry, where its derivatives can be designed to target specific biological activities (Alam et al., 2018).

Novel Synthesis Pathways : Innovative synthesis pathways for this compound and its derivatives have been explored, such as a four-step synthesis from (S)-Boc-alanine, leading to various heteroaryl ethan-1-amines. This method showcases the compound's flexibility in synthetic chemistry, providing a foundation for further structural exploration and functionalization (Svete et al., 2015).

properties

IUPAC Name

1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8(12)10-7-14-15(9(10)2)11-5-3-4-6-13-11/h3-8H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRPHIGFGXFUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
Reactant of Route 6
1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine

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